Ammonium thioglycolate

Vue d'ensemble

Description

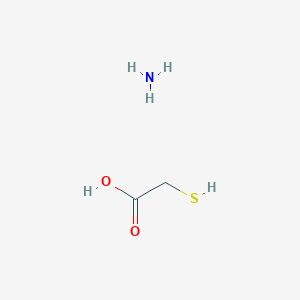

Ammonium Thioglycolate, also known as perm salt, is an organic compound that contains a thiol group (-SH) and carboxylic acid . It is used in hair coloring products, permanent wave products, hair straightening products, and depilatory products .

Synthesis Analysis

Ammonium Thioglycolate is synthesized through the reaction between thioglycolic acid and ammonia . Thioglycolic acid, derived from chloroacetic acid and hydrogen sulfide, undergoes a condensation reaction with ammonia in the presence of a catalyst, typically a metal hydroxide .Molecular Structure Analysis

Ammonium Thioglycolate has the molecular formula HSCH2CO2NH4 . It has an average mass of 109.147 Da and a monoisotopic mass of 109.019745 Da .Chemical Reactions Analysis

Ammonium Thioglycolate exists in solution as an equilibrium mixture of the salt itself as well as thioglycolic acid and ammonia . Thioglycolate, in turn, is able to cleave disulfide bonds, capping one side with a hydrogen and forming a new disulfide with the other side .Physical And Chemical Properties Analysis

Ammonium Thioglycolate is the salt of a weak acid and weak base . It exists in solution as an equilibrium mixture of the salt itself as well as thioglycolic acid and ammonia .Applications De Recherche Scientifique

Cosmetic Hair Reconfiguration

Ammonium thioglycolate is widely known for its role in permanent hair waving and straightening treatments . It acts by breaking the disulfide cystine bonds in the cortex of the hair, allowing it to be reshaped . The process involves swelling the hair with ammonia, reducing the disulfide bonds with thioglycolic acid, and then re-forming these bonds in a new configuration using a mild hydrogen peroxide solution .

Depilatory Products

In the cosmetic industry, Ammonium thioglycolate is also used in depilatory creams . These products chemically break down hair fibers, making it easy to wipe away unwanted hair from the skin surface. This application takes advantage of the compound’s ability to disrupt the protein structure of hair .

Polymer Crosslinking Studies

Scientifically, Ammonium thioglycolate can be used to study polymer crosslinking . Its ability to cleave and reform disulfide bonds makes it a useful reagent in understanding the crosslinking process akin to vulcanization, which is crucial in materials science for enhancing the properties of polymers .

Analytical Chemistry

In analytical chemistry, Ammonium thioglycolate can serve as a reducing agent . It’s particularly effective for reducing disulfide bonds, which can be useful in various analytical procedures, including the analysis of protein structures and the breakdown of complex molecules into simpler forms for analysis .

Environmental Science

Ammonium thioglycolate has potential applications in environmental science , particularly in the study of adsorption processes . It can be used to assess the efficiency of various adsorbents, like activated carbon, in capturing and removing pollutants from water sources .

Allergenicity and Toxicity Testing

In the field of toxicology, Ammonium thioglycolate is used to test for allergenicity and skin sensitivity . It serves as a reference compound to determine the potential skin sensitization effects of chemicals and is used in local lymph node assays .

Mécanisme D'action

Target of Action

Ammonium thioglycolate, also known as perm salt, primarily targets the disulfide bonds in the cortex of the hair . These bonds are responsible for the natural shape and structure of the hair. The compound’s role is to alter these bonds, thereby changing the physical properties of the hair .

Mode of Action

Ammonium thioglycolate interacts with its targets by reducing the disulfide bonds in the hair’s cortex . This reduction process involves the cleavage of disulfide bonds, capping one side with a hydrogen atom, and forming a new disulfide bond with the other side . This interaction results in the removal of crosslinks, altering the structure of the hair .

Biochemical Pathways

The primary biochemical pathway affected by ammonium thioglycolate is the disulfide bond formation and reduction pathway . The compound’s action on this pathway leads to the breaking and reforming of disulfide bonds, which results in a change in the hair’s structure . The downstream effects include the alteration of the hair’s physical properties, such as its shape and rigidity .

Pharmacokinetics

The compound penetrates the hair shaft, where it acts on the disulfide bonds . After the process, the hair is washed to remove the excess compound .

Result of Action

The action of ammonium thioglycolate results in significant molecular and cellular effects. At the molecular level, the reduction of disulfide bonds alters the hair’s structure . At the cellular level, the compound’s action leads to changes in the hair’s physical properties, including its shape and rigidity . Repeated applications can weaken the hair and may eventually cause strand breakage .

Action Environment

The action of ammonium thioglycolate can be influenced by various environmental factors. For instance, the presence of free ammonia in the solution containing ammonium thioglycolate can swell the hair, rendering it more permeable and facilitating the compound’s action . Additionally, the pH of the solution can affect the equilibrium between thioglycolic acid and ammonia, potentially influencing the compound’s efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

azanium;2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S.H3N/c3-2(4)1-5;/h5H,1H2,(H,3,4);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTCCAPMZLDHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2S.H3N, C2H7NO2S | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-11-1 (Parent) | |

| Record name | Ammonium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027599 | |

| Record name | Ammonium thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium thioglycolate is a colorless to faint pink liquid with a repulsive, skunk-like odor. (NTP, 1992), Liquid, Colorless to pale pink liquid; [HSDB] | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-mercapto-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible (NTP, 1992) | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Specific gravity: 1.205 @ 20 °C, Available commercially as a 30-59% solution in water; density @ 20 °C: 1.10 kg/l (30% solution), 1.19 kg/l (59% solution); solutions are neutral to alkaline, depending on the intended application | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000085 [mmHg], 8.5X10-6 mm Hg @ 25 °C /Estimated/ | |

| Record name | Ammonium thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ammonium thioglycolate | |

Color/Form |

Colorless to pale pink liquid | |

CAS RN |

5421-46-5 | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5421-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | azanium 2-sulfanylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9E788VZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

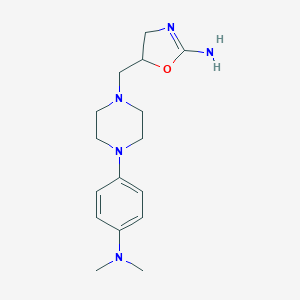

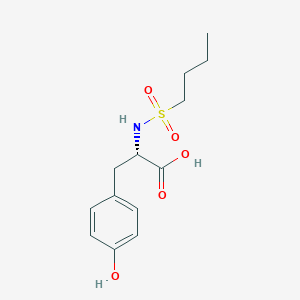

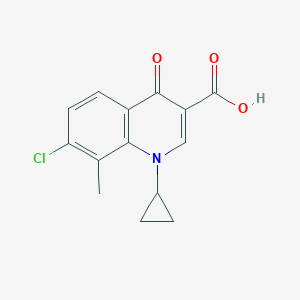

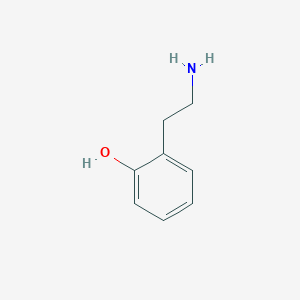

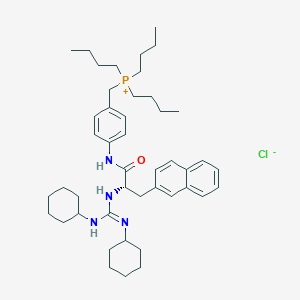

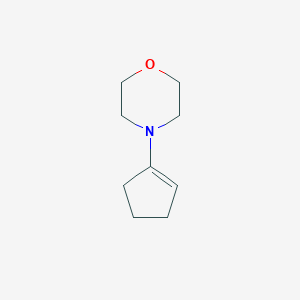

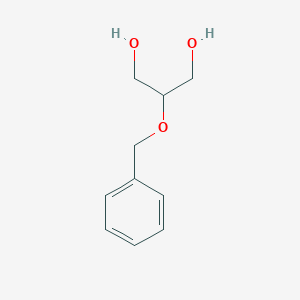

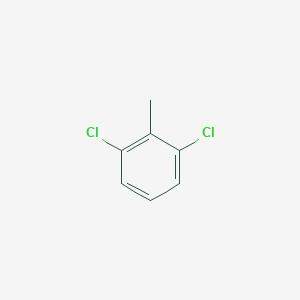

Feasible Synthetic Routes

Q & A

Q1: How does ammonium thioglycolate interact with hair keratin?

A1: Ammonium thioglycolate breaks the disulfide bonds in cystine, an amino acid found in keratin. This process involves a reduction reaction where the disulfide bond (S-S) is cleaved, and two cysteine molecules with thiol groups (SH) are formed. [, , , ] This weakens the hair structure, making it malleable for reshaping. []

Q2: What happens when hair treated with ammonium thioglycolate is neutralized?

A2: Neutralization with an oxidizing agent, typically hydrogen peroxide, allows the reformation of disulfide bonds between cysteine molecules in their new positions. [, ] This "fixes" the hair in its new, straightened or curled shape. [, ]

Q3: What is the molecular formula and weight of ammonium thioglycolate?

A3: The molecular formula of ammonium thioglycolate is HSCH2COONH4, and its molecular weight is 109.15 g/mol.

Q4: Is there any spectroscopic data available for ammonium thioglycolate?

A4: While specific spectroscopic data is not provided in the provided research papers, studies have used techniques like infrared spectrometry and ultraviolet spectrometry to characterize synthesized gold complexes containing ammonium thioglycolate. []

Q5: How stable is ammonium thioglycolate in different formulations?

A5: The stability of ammonium thioglycolate can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its degradation is significantly increased when stored on patch test shelves. [] This highlights the importance of proper storage and formulation to maintain its effectiveness.

Q6: Are there any known compatibility issues with ammonium thioglycolate in cosmetic formulations?

A6: Ammonium thioglycolate is incompatible with strong alkalis like sodium hydroxide. Combining these two in hair treatments can lead to severe hair damage, even hair loss. []

Q7: Beyond hair treatments, what other applications utilize the properties of ammonium thioglycolate?

A7: Ammonium thioglycolate's ability to break disulfide bonds finds use in:

- Cleaning: Removing iron-rich deposits from freshwater snail shells for scientific study. []

- Material Science: Functionalizing eggshell membranes for enhanced heavy metal adsorption from wastewater. []

- Textile Industry: Enhancing the dyeability of wool fabric with acid and reactive dyes. []

- Nanotechnology: Synthesizing sulfur and nitrogen co-doped carbon nanoparticles for metal ion detection and bioimaging. []

- Analytical Chemistry: Recovering precipitated uric acid in urine samples for accurate analysis. []

Q8: What are the known toxicological effects of ammonium thioglycolate?

A8: Ammonium thioglycolate can cause skin irritation and allergic reactions in some individuals. [, , , , ] It can also be a sensitizer, leading to allergic contact dermatitis upon repeated exposure. [, , , , ]

Q9: Are there any safety concerns regarding the use of ammonium thioglycolate in hair salons?

A9: While generally considered safe when used as directed, exposure to ammonium thioglycolate in hair salons can pose risks:

- Inhalation: Airborne ammonium thioglycolate, although typically below occupational safety limits, can cause respiratory irritation. []

- Skin Contact: Hairdressers are particularly susceptible to allergic contact dermatitis due to repeated exposure. [, , , , ]

- Accidental Ingestion: While rare, ingestion of permanent wave solutions containing ammonium thioglycolate can lead to poisoning. []

Q10: What steps can be taken to minimize risks associated with ammonium thioglycolate exposure?

A10: Minimizing risks involves:

- Proper Ventilation: Ensuring adequate ventilation in salons to reduce airborne concentrations. []

- Personal Protective Equipment: Hairdressers should wear gloves to avoid direct skin contact. []

Q11: Has the use of ammonium thioglycolate in hair treatments been studied in relation to alcohol consumption detection?

A11: Research indicates that bleaching and perming hair with ammonium thioglycolate significantly reduces the amount of ethyl glucuronide (EtG), an alcohol consumption biomarker, in hair samples. [] This highlights the importance of considering cosmetic treatments when interpreting EtG test results.

Q12: Are there any alternatives to ammonium thioglycolate for hair straightening?

A12: Yes, alternatives include:

- Sodium Hydroxide: A stronger alkali, typically used for straightening tightly curled, Afro-ethnic hair. []

- Guanidine Hydroxide: Another strong alkali, considered milder than sodium hydroxide but still potentially damaging to hair. []

- Acid Straighteners: Formulations containing glyoxylic acid, offering a gentler approach but requiring specific application techniques. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)